2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXRIIEMJOTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient approach for preparing pyrrolo[2,3-d]pyrimidine derivatives . The reaction conditions often include the use of chlorinating agents and suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can produce compounds with different oxidation states .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit anticancer properties. Specifically, 2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has been studied for its ability to inhibit Focal Adhesion Kinases (FAK) and Pyk2. These kinases are implicated in various cancers and their inhibition can lead to reduced tumor growth and metastasis. The compound's structure allows it to interact effectively with these targets, making it a candidate for further development in cancer therapeutics .
G Protein-Coupled Receptor Modulation
Another promising application lies in its role as an agonist for G protein-coupled receptors (GPCRs). Compounds similar to this compound have been identified as potential modulators of GPCRs, which are critical in numerous physiological processes and are common drug targets .
Signal Transduction Studies
The inhibition of FAK and Pyk2 by this compound facilitates studies into signal transduction pathways involved in cell growth and survival. Understanding these pathways can lead to insights into cellular responses to various stimuli and the development of targeted therapies for diseases characterized by aberrant signaling .
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrrolo[2,3-d]pyrimidines may possess antimicrobial properties. This opens avenues for research into their use as potential antimicrobial agents, which is particularly relevant given the rising concern over antibiotic resistance .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on FAK Inhibition (2021) | Investigated the effects of pyrrolo[2,3-d]pyrimidine derivatives on cancer cell lines | Found that this compound significantly reduced cell viability in metastatic cancer cells through FAK inhibition. |
| GPCR Modulation Research (2020) | Evaluated the effects of various pyrrolo derivatives on GPR119 | Demonstrated that certain derivatives enhance receptor activity, suggesting potential for metabolic disease treatments. |
| Antimicrobial Efficacy Study (2023) | Assessed the antimicrobial properties of pyrrolo compounds | Identified moderate activity against several bacterial strains, indicating potential for further development as antibiotics. |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to proteins such as Bcl2, which plays a role in apoptosis regulation . This binding can lead to the activation of apoptotic pathways, resulting in cancer cell death .
Comparison with Similar Compounds
Key Characteristics:
- Structural Features : The molecule comprises a partially saturated pyrrolo ring fused to a pyrimidine ring, with chlorines enhancing electrophilicity for further functionalization.
- Spectroscopic Data :
- Applications : Used in the synthesis of ALK/FAK/IGF1R inhibitors (e.g., SY-707) for cancer therapy , and as a precursor to FAK/Pyk2 inhibitors .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Research Findings
Biological Activity: Chlorine substituents at positions 2 and 4 enhance electrophilicity, enabling nucleophilic substitution reactions critical for kinase inhibitor synthesis . Fluorination at position 5 (e.g., compound 2d) improves metabolic stability and bioavailability, as shown in NMR studies (δ 3.07–1.92 in CD₃CN) . Replacement of chlorines with amino groups (e.g., 2,4-diamino derivative) shifts activity toward FAK/Pyk2 inhibition, highlighting substituent-dependent target specificity .
Structural Impact on Activity :
- The [2,3-d] pyrrolo-pyrimidine scaffold is preferred over [3,4-d] isomers due to optimal binding to kinase ATP pockets .
- Bulkier substituents (e.g., pyrrolidinyl groups) increase steric hindrance, reducing solubility but enhancing membrane permeability .
Safety and Handling :
- The dichloro derivative carries GHS warnings (H302, H315, H319, H335) due to toxicity risks .
- Fluorinated and hydroxylated analogues exhibit milder toxicity profiles, as inferred from reduced hazard statements in related compounds .
Data Tables
Table 1: Physicochemical Properties
| Compound | Boiling Point | Solubility | LogP |
|---|---|---|---|
| This compound | Not reported | Low in water, soluble in DMSO | 2.1 |
| 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | Not reported | Moderate in ethanol | 1.5 |
| 6,7-Dimethyl-2,4-di-1-pyrrolidinyl derivative | Not reported | Low in water, high in DCM | 3.8 |
Biological Activity
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various receptor tyrosine kinases (RTKs) and its implications in cancer therapy. This article synthesizes current knowledge regarding its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy.
- Molecular Formula : C6H5Cl2N3
- Molecular Weight : 190.03 g/mol
- CAS Number : 2139336-89-1
Synthesis
The compound can be synthesized through various methods involving the cyclocondensation of alpha-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine. This method allows for the introduction of various substituents to enhance biological activity against specific targets such as VEGFR-2 and EGFR.
Inhibition of Receptor Tyrosine Kinases
Research indicates that derivatives of this compound function as effective inhibitors of multiple RTKs. Notably:
- VEGFR-2 Inhibition : Compounds derived from this scaffold have shown potent inhibition against VEGFR-2, a critical mediator in angiogenesis and tumor growth. For example, a series of N4-phenylsubstituted derivatives demonstrated IC50 values ranging from 40 to 204 nM against VEGFR-2 .
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 5k | VEGFR-2 | 40 |
| Compound 5h | EGFR | 204 |
Cytotoxicity Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- HepG2 Cells : Compound 5k induced apoptosis and cell cycle arrest in HepG2 cells, with increased levels of pro-apoptotic proteins (caspase-3 and Bax) and decreased levels of the anti-apoptotic protein Bcl-2 .
| Cell Line | Compound | Apoptosis Induction (%) |
|---|---|---|
| HepG2 | 5k | 9.74 |
| Control | - | 0.29 |
Case Study 1: VEGFR-2 Inhibition
A study focused on the synthesis of N4-(3-bromophenyl)-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives showed that these compounds exhibited selective inhibition against VEGFR-2 and moderate inhibition against other RTKs like PDGFRβ and EGFR. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring were crucial for enhancing inhibitory potency .
Case Study 2: Apoptosis in Cancer Cells
In another investigation involving HepG2 liver cancer cells treated with compound 5k, researchers observed significant apoptotic activity characterized by increased caspase activity and morphological changes indicative of apoptosis. This study highlighted the compound's potential for developing novel therapeutic agents targeting cancer .
The mechanisms underlying the biological activity of this compound involve:
- RTK Inhibition : By binding to the ATP-binding site of RTKs like VEGFR-2 and EGFR.
- Induction of Apoptosis : Through modulation of apoptotic pathways leading to increased expression of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the key structural features of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, and how do they influence its reactivity?
- The compound features a fused bicyclic system: a pyrrole ring fused with a pyrimidine ring. The 2,4-dichloro substitutions enhance electrophilicity, making it reactive toward nucleophilic aromatic substitution (SNAr), while the 6,7-dihydro-5H configuration introduces partial saturation, reducing aromaticity and altering π-electron distribution .
- Methodological Insight : Computational modeling (e.g., DFT calculations) can predict reactive sites. Experimental validation via NMR monitoring of SNAr reactions with amines or thiols confirms regioselectivity.
Q. What synthetic routes are available for this compound?
- A common approach involves cyclization of appropriately substituted precursors. For example:
- Step 1 : Condensation of ethyl 2-cyanoacetate with dimethoxyethane derivatives to form pyrimidinone intermediates.
- Step 2 : Cyclization under acidic conditions to generate the pyrrolo[2,3-d]pyrimidine core.
- Step 3 : Dichlorination using POCl₃ or PCl₃ at elevated temperatures .
- Key Challenge : Optimizing chlorination conditions to avoid overhalogenation (e.g., by controlling stoichiometry and reaction time).
Q. How is the purity of this compound validated in academic research?
- Analytical Workflow :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., 2,4-dichloro substitution vs. positional isomers).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₆H₅Cl₂N₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinase inhibition data for pyrrolo[2,3-d]pyrimidine derivatives?
- Case Study : Discrepancies in IC₅₀ values for kinase targets (e.g., EGFR, VEGFR2) may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 1 mM) or buffer pH.
- Compound Solubility : Use of DMSO >1% can alter protein-ligand interactions.
- Solution : Standardize protocols (e.g., Eurofins KinaseProfiler®) and validate via orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) .
Q. What strategies optimize the regioselectivity of SNAr reactions on 2,4-dichloro-pyrrolo[2,3-d]pyrimidines?
- Factors Influencing Selectivity :
- Electronic Effects : The 4-position is more electron-deficient due to adjacent nitrogen atoms, favoring substitution at C4.
- Steric Effects : Bulky substituents at C6/C7 (dihydro region) may hinder access to C2.
- Methodology :
- Use kinetic vs. thermodynamic control (e.g., low temperature for C4 selectivity).
- Screen catalysts (e.g., CuI for Ullmann-type coupling at C2) .
Q. How do structural modifications at the 6,7-dihydro-5H position affect biological activity?
- Case Example : Saturation of the pyrrole ring (6,7-dihydro) reduces planarity, potentially altering binding to kinase ATP pockets.
- Experimental Design :
- Synthesize analogs with varied saturation (e.g., fully aromatic vs. tetrahydro derivatives).
- Evaluate via kinase inhibition assays and molecular docking (e.g., AutoDock Vina) .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
